

An In-depth Technical Guide to 1-Methyl-2-oxopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-2-oxopiperidine-4-carboxylic acid

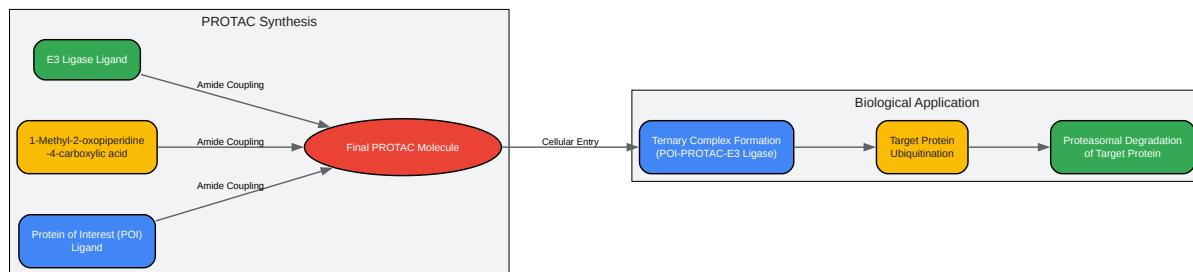
Cat. No.: B1291826

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1-Methyl-2-oxopiperidine-4-carboxylic acid**, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders.

Core Compound Data


1-Methyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic compound featuring a saturated six-membered lactam ring with a methyl group on the nitrogen atom and a carboxylic acid at the 4-position. Its chemical properties make it a versatile intermediate in organic synthesis.

Property	Value	Citation(s)
Molecular Formula	C ₇ H ₁₁ NO ₃	[1]
Molecular Weight	157.17 g/mol	[1]
CAS Number	1000932-09-1	[1]
Appearance	Solid	[2]
Storage	Room temperature, sealed in dry conditions	[1]
Purity (typical)	≥97%	[1]
Synonyms	1-Methyl-2-oxo-piperidine-4-carboxylic acid	

Application in Targeted Protein Degradation

This molecule is primarily utilized as a structural component or "building block" for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#) PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine-based scaffold of **1-Methyl-2-oxopiperidine-4-carboxylic acid** can be incorporated into the linker region of a PROTAC, influencing its physicochemical properties such as solubility, cell permeability, and the spatial orientation of the two binding ligands.

The following diagram illustrates the general workflow of PROTAC synthesis, highlighting the integration of building blocks like **1-Methyl-2-oxopiperidine-4-carboxylic acid**.

[Click to download full resolution via product page](#)

PROTAC Synthesis and Action Workflow.

Experimental Protocols

Detailed experimental protocols for the synthesis of **1-Methyl-2-oxopiperidine-4-carboxylic acid** are not extensively published. However, a plausible synthetic route can be derived from standard organic chemistry transformations involving N-methylation of a piperidone precursor followed by functional group manipulations. Below is a representative, multi-step protocol based on established chemical reactions for similar substrates.

Protocol 1: Synthesis of **1-Methyl-2-oxopiperidine-4-carboxylic acid**

This synthesis can be envisioned in two main stages: 1) N-methylation of a suitable precursor, and 2) modification of the 4-position to yield the carboxylic acid. A likely precursor is methyl 2-oxopiperidine-4-carboxylate.

Step 1: N-methylation of Methyl 2-oxopiperidine-4-carboxylate

- Objective: To introduce a methyl group onto the nitrogen atom of the lactam ring.

- Materials:

- Methyl 2-oxopiperidine-4-carboxylate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH_3I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

- Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of methyl 2-oxopiperidine-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to yield methyl 1-methyl-2-oxopiperidine-4-carboxylate.

Step 2: Saponification to **1-Methyl-2-oxopiperidine-4-carboxylic acid**

- Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.
- Materials:
 - Methyl 1-methyl-2-oxopiperidine-4-carboxylate
 - Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
 - Methanol or Tetrahydrofuran/Water mixture
 - Hydrochloric acid (HCl), 1 M
 - Dichloromethane or Ethyl acetate
- Procedure:
 - Dissolve methyl 1-methyl-2-oxopiperidine-4-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
 - Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 equivalents) and stir the mixture at room temperature.
 - Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
 - Remove the organic solvent under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
 - Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1-Methyl-2-oxopiperidine-4-carboxylic acid**.

Protocol 2: Amide Coupling for PROTAC Synthesis

This protocol outlines the use of **1-Methyl-2-oxopiperidine-4-carboxylic acid** in forming an amide bond with an amine-containing molecule, a common step in constructing the linker of a PROTAC.

- Objective: To couple the carboxylic acid with an amine-functionalized E3 ligase ligand or a linker component.
- Materials:
 - **1-Methyl-2-oxopiperidine-4-carboxylic acid**
 - Amine-containing substrate (e.g., an E3 ligase ligand with an amine handle)
 - Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBr (Hydroxybenzotriazole).[\[3\]](#)[\[4\]](#)
 - Amine base, e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine.[\[4\]](#)
 - Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Procedure:
 - In a dry reaction vessel under an inert atmosphere, dissolve **1-Methyl-2-oxopiperidine-4-carboxylic acid** (1.0 equivalent), the amine-containing substrate (1.1 equivalents), and the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.[\[3\]](#)
 - Add the amine base (e.g., DIPEA, 2.5 equivalents) dropwise to the stirred solution.
 - Allow the reaction to proceed at room temperature for 2-12 hours, monitoring its progress by LC-MS.

- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amide-coupled product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. CAS 25504-47-6: methyl 2-oxopiperidine-4-carboxylate [cymitquimica.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methyl-2-oxopiperidine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291826#1-methyl-2-oxopiperidine-4-carboxylic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com